![molecular formula C16H19N3O2S B2573111 2-{[3-(4-甲基哌啶-1-基)喹喔啉-2-基]硫代}乙酸 CAS No. 893725-55-8](/img/structure/B2573111.png)
2-{[3-(4-甲基哌啶-1-基)喹喔啉-2-基]硫代}乙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[3-(4-Methylpiperidin-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid is a complex organic compound with the molecular formula C16H19N3O2S and a molecular weight of 317.41 g/mol This compound features a quinoxaline core substituted with a 4-methylpiperidinyl group and a sulfanyl acetic acid moiety
科学研究应用
2-{[3-(4-Methylpiperidin-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-Methylpiperidin-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a diketone under acidic conditions.
Introduction of the Piperidinyl Group: The 4-methylpiperidinyl group is introduced via nucleophilic substitution reactions, often using piperidine derivatives and appropriate leaving groups.
Attachment of the Sulfanyl Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .
化学反应分析
Types of Reactions
2-{[3-(4-Methylpiperidin-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The quinoxaline core can be reduced to form dihydroquinoxalines.
Substitution: The piperidinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or sulfonates.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinoxalines.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用机制
The mechanism of action of 2-{[3-(4-Methylpiperidin-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets. The quinoxaline core can intercalate with DNA, potentially disrupting replication and transcription processes. The piperidinyl group may enhance binding affinity to certain receptors or enzymes, modulating their activity. The sulfanyl acetic acid moiety can participate in redox reactions, influencing cellular oxidative stress pathways .
相似化合物的比较
Similar Compounds
2-{[3-(4-Methylpiperidin-1-yl)quinoxalin-2-yl]thio}acetic acid: Similar structure but with a thioether linkage instead of a sulfanyl group.
2-{[3-(4-Methylpiperidin-1-yl)quinoxalin-2-yl]oxy}acetic acid: Contains an ether linkage instead of a sulfanyl group.
Uniqueness
2-{[3-(4-Methylpiperidin-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid is unique due to its combination of a quinoxaline core, a piperidinyl group, and a sulfanyl acetic acid moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
属性
IUPAC Name |
2-[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-11-6-8-19(9-7-11)15-16(22-10-14(20)21)18-13-5-3-2-4-12(13)17-15/h2-5,11H,6-10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDHJHDZBQJRJJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC3=CC=CC=C3N=C2SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
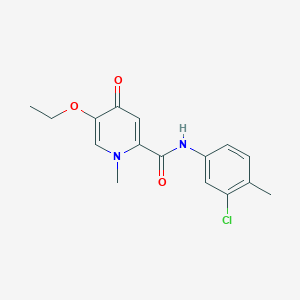
![3-Iodo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid](/img/structure/B2573029.png)
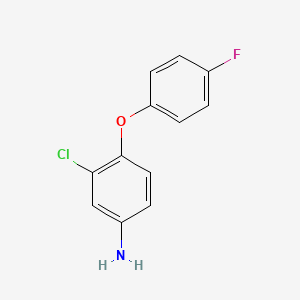
![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-methoxybenzamide](/img/structure/B2573035.png)
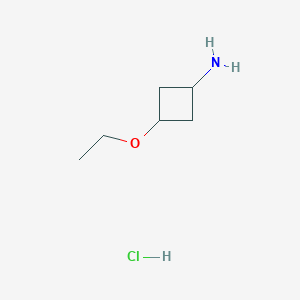
![2-benzamido-N-(3,4-difluorophenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2573037.png)
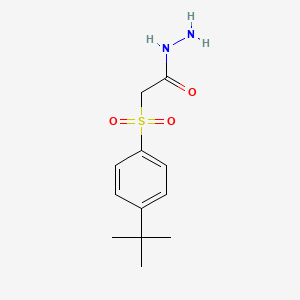
![(Z)-ethyl 2-(6-acetamido-2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2573040.png)

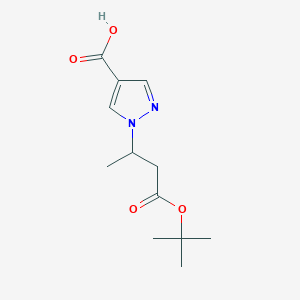
![1-[4-(benzenesulfonyl)piperazin-1-yl]-3-{[(9H-fluoren-9-ylidene)amino]oxy}propan-2-ol](/img/structure/B2573048.png)
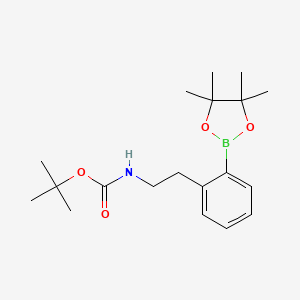
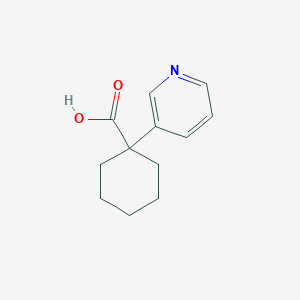
![5-chloro-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2573051.png)
